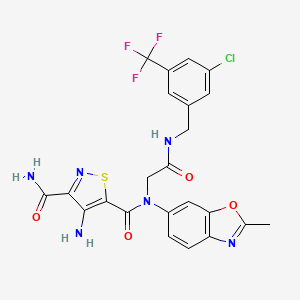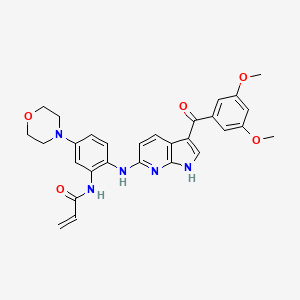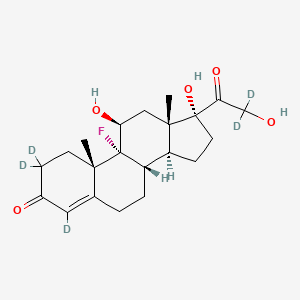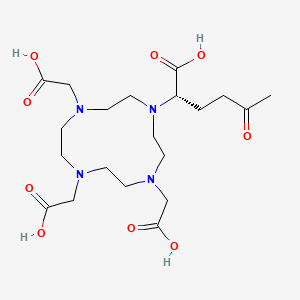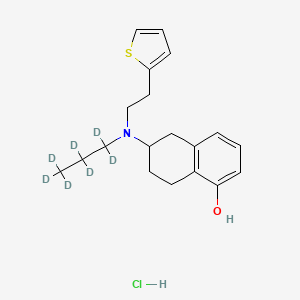
rac Rotigotine-d7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Rotigotine-d7 Hydrochloride is a deuterium-labeled version of rac Rotigotine Hydrochloride. It is a racemate of Rotigotine, which is a non-ergoline dopamine agonist. This compound is primarily used in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease and restless leg syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac Rotigotine-d7 Hydrochloride involves the incorporation of deuterium into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the synthesis and ensure the desired deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
rac Rotigotine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
rac Rotigotine-d7 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Neurological Research: It is used to study the mechanisms of action of dopamine agonists and their effects on neurological disorders such as Parkinson’s disease and restless leg syndrome
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies.
Drug Development: It is used in the development of new therapeutic agents targeting dopamine receptors and other related pathways.
Mecanismo De Acción
rac Rotigotine-d7 Hydrochloride acts as a full agonist of dopamine receptors, particularly the D1, D2, D3, D4, and D5 receptors. It also acts as a partial agonist of the 5-HT1A receptor and an antagonist of the α2B-adrenergic receptor. By activating these receptors, it mimics the effects of the neurotransmitter dopamine, leading to improved motor function and reduced symptoms of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to rac Rotigotine-d7 Hydrochloride include:
rac Rotigotine Hydrochloride: The non-deuterated version of the compound.
rac Rotigotine-d3 Hydrochloride: Another deuterium-labeled version with different deuterium incorporation
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C19H26ClNOS |
|---|---|
Peso molecular |
359.0 g/mol |
Nombre IUPAC |
6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2; |
Clave InChI |
CEXBONHIOKGWNU-KQFIBFBZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
SMILES canónico |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



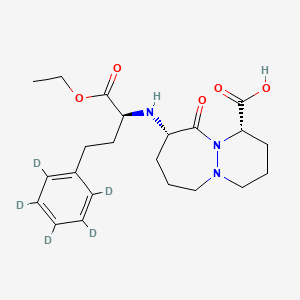
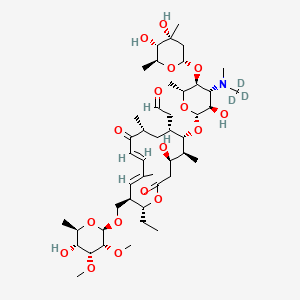
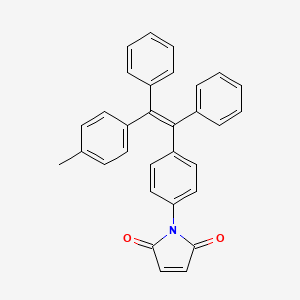
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
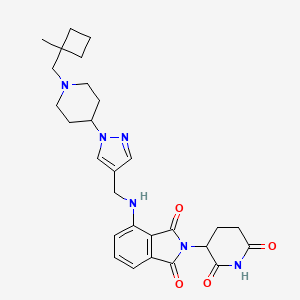
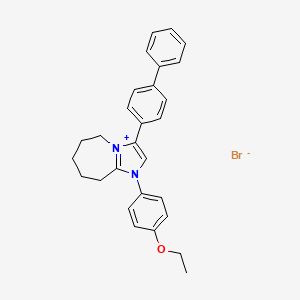
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
